molecular formula C7H15NO2 B1526730 Ethyl 2-(methylamino)butanoate CAS No. 854855-88-2

Ethyl 2-(methylamino)butanoate

Cat. No. B1526730
M. Wt: 145.2 g/mol
InChI Key: ASWJEYHEBZLUCL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)butanoate is an organic compound . It’s an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(methylamino)butanoate contains a total of 24 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

As an ester, Ethyl 2-(methylamino)butanoate can react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Ethyl 2-(methylamino)butanoate is a colorless liquid that is less dense than water . It has a fruity odor and is slightly soluble in water but is more soluble in organic solvents such as alcohols, ethers, and chloroform .

Scientific Research Applications

Application 1: Detection of COVID-19

  • Summary of Application : Ethyl butanoate has been used in the detection of COVID-19. The presence of ethyl butanoate in dry exhaled breath could be utilized as a platform for diagnosing COVID-19 .
  • Methods of Application : A cavity layer is included between a thin layer of Au and one-dimension photonic crystals. The cavity layer is filled with dry exhaled breath. The numerical results are investigated in the vicinity of the Drude model and transfer matrix method .
  • Results or Outcomes : The investigated results show the appearance of Tamm plasmon resonance in the reflectance spectrum of the design through the IR region. Such resonant mode provides very high sensitivity with the change in the concentration of ethyl butanoate. The designed sensor could receive sensitivity of 0.3 nm/ppm or 260,486 nm/RIU, resolution of 7 ppm and quality factor of 969 .

Application 2: Flavor Constituent in Food and Beverages

  • Summary of Application : Ethyl butanoate occurs naturally in plants and different fermented foods such as cheese, beer, and wine, because of the cell metabolism or microbial activity present in these foods .
  • Results or Outcomes : Ethyl butanoate contributes to the flavor profile of various foods and beverages .

Application 3: Flavor Enhancer in Processed Orange Juices

  • Summary of Application : Ethyl butanoate is used as a flavor enhancer in processed orange juices .
  • Methods of Application : It is added to the juice during the processing stage to enhance the natural orange flavor .
  • Results or Outcomes : The addition of ethyl butanoate improves the taste of the juice, making it more appealing to consumers .

Application 4: Ingredient in Alcoholic Beverages

  • Summary of Application : Ethyl butanoate is used in alcoholic beverages such as martinis and daiquiris .
  • Methods of Application : It is added during the beverage production process to enhance the flavor .
  • Results or Outcomes : The addition of ethyl butanoate contributes to the unique flavor profiles of these beverages .

Application 5: Solvent in Perfumery Products

  • Summary of Application : Ethyl butanoate is used as a solvent in perfumery products .
  • Methods of Application : It is used in the formulation of perfumes to dissolve other substances without altering their properties .
  • Results or Outcomes : The use of ethyl butanoate helps in the creation of perfumes with desired scents .

Application 6: Plasticizer for Cellulose

  • Summary of Application : Ethyl butanoate is used as a plasticizer for cellulose .
  • Methods of Application : It is mixed with cellulose during the production process to increase its flexibility and workability .
  • Results or Outcomes : The addition of ethyl butanoate makes the cellulose more pliable and easier to work with in various applications .

Application 7: Flavoring in Various Fruits

  • Summary of Application : Ethyl butanoate can be used in a variety of flavors: orange (most common), cherry, pineapple, mango, guava, bubblegum, peach, apricot, fig, and plum .
  • Methods of Application : It is added to these fruits during the processing stage to enhance their natural flavor .
  • Results or Outcomes : The addition of ethyl butanoate improves the taste of these fruits, making them more appealing to consumers .

Application 8: Flavoring in Jamaican Rum

  • Summary of Application : Ethyl butanoate is synthesized in Jamaican rum upon the esterification of butyric acid from muck and ethanol during the distillation process. This gives Jamaican rum its pleasant flavor .
  • Methods of Application : It is added during the rum production process to enhance the flavor .
  • Results or Outcomes : The addition of ethyl butanoate contributes to the unique flavor profiles of Jamaican rum .

Application 9: Synthetic Fruit Flavoring in Animal Feeds

  • Summary of Application : Ethyl butanoate is used as a synthetic fruit flavoring in certain animal feeds to enhance palatability .
  • Methods of Application : It is mixed with animal feed during the production process to increase its palatability .
  • Results or Outcomes : The addition of ethyl butanoate makes the animal feed more appealing to animals .

Safety And Hazards

Ethyl 2-(methylamino)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a flammable liquid and vapor. Contact may irritate skin, eyes, and mucous membranes .

properties

IUPAC Name

ethyl 2-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWJEYHEBZLUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305916
Record name Ethyl 2-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)butanoate

CAS RN

854855-88-2
Record name Ethyl 2-(methylamino)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854855-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(methylamino)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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